molecular formula C16H20N4O2 B2740787 N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 440331-13-5

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

货号: B2740787
CAS 编号: 440331-13-5
分子量: 300.362
InChI 键: DSVJMLCBOBZRIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a carboxamide derivative featuring a benzotriazinone core linked to a cyclopentyl group via a four-carbon butanamide chain.

Synthesis Pathway: The compound is synthesized through a multi-step process starting with isatin, which is oxidized to isatoic anhydride using hydrogen peroxide and formic acid. Subsequent reaction with 4-aminobutyric acid in a water-triethylamine mixture yields N-(carboxybutyl)anthranilamide. Diazotization with sodium nitrite and hydrochloric acid produces 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid. This intermediate is then activated with benzotriazole and thionyl chloride to generate a reactive precursor, which is finally coupled with cyclopentylamine to form the target compound (Table 1, Scheme 1) .

属性

IUPAC Name

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-15(17-12-6-1-2-7-12)10-5-11-20-16(22)13-8-3-4-9-14(13)18-19-20/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVJMLCBOBZRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the benzotriazinone ring, followed by the introduction of the cyclopentyl and butanamide groups under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

化学反应分析

Types of Reactions

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the benzotriazinone ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

科学研究应用

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

作用机制

The mechanism of action of N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger various cellular pathways, leading to the observed biological effects.

相似化合物的比较

Structural Features :

  • Butanamide Linker : Provides conformational flexibility and spacing for binding interactions.
  • Cyclopentyl Group : A cyclic alkyl substituent that enhances lipophilicity while maintaining moderate steric bulk.

Comparison with Similar Compounds

The structural analogs of N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide include derivatives with varying N-substituents (alkyl, aryl, or branched groups). These modifications influence physicochemical properties, binding affinities, and metabolic stability. Below is a detailed comparison based on substituent effects and hypothetical structure-activity relationships (SARs):

Table 1: Key Structural Analogs and Comparative Analysis

Compound ID N-Substituent Key Properties and Hypothesized Effects Reference
14a Ethyl - Higher solubility due to small alkyl group.
- Potentially reduced metabolic stability due to ease of oxidation.
14b tert-Butyl - Increased lipophilicity and steric bulk.
- May hinder enzyme binding but improve membrane permeability.
14n Phenyl - Aromatic group enables π-π interactions with target enzymes.
- Risk of toxicity due to aromatic metabolism.
Target Cyclopentyl - Balanced lipophilicity and conformational rigidity.
- Moderate steric bulk may optimize binding and stability.

Substituent-Driven Property Differences

Lipophilicity :

  • Ethyl (14a) : Low logP due to small alkyl chain.
  • tert-Butyl (14b) : High logP, favoring blood-brain barrier penetration but risking poor aqueous solubility.
  • Cyclopentyl (Target) : Intermediate logP, balancing solubility and permeability .

Steric Effects :

  • The cyclopentyl group’s cyclic structure imposes spatial constraints that may enhance target selectivity compared to linear alkyl chains (e.g., ethyl) or flexible aryl groups (e.g., phenyl).

Metabolic Stability :

  • Cyclopentyl’s saturated structure reduces susceptibility to oxidative metabolism compared to phenyl (14n) or tert-butyl groups .

Implications of Lumping Strategies

While compounds with similar scaffolds (e.g., benzotriazinone core) are often grouped in computational models (see ’s “lumping strategy”), the N-substituent diversity in this series necessitates individual evaluation. For example:

  • Ethyl vs. Cyclopentyl : Despite shared synthesis pathways, differences in lipophilicity and steric effects could lead to divergent biological activities.
  • tert-Butyl vs. Phenyl : These substituents belong to distinct chemical classes (aliphatic vs. aromatic), making lumping inappropriate for SAR studies .

Research Findings and Limitations

  • Synthetic Feasibility : All analogs (14a–14n) are synthesized via a uniform pathway, enabling systematic SAR exploration .
  • Data Gaps : The provided evidence lacks explicit pharmacological data (e.g., IC50 values, toxicity profiles), limiting quantitative comparisons.

生物活性

N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of approximately 300.36 g/mol . The compound features a cyclopentyl group and a benzotriazine moiety, which are significant for its biological interactions.

Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and cancer. The presence of the benzotriazine core is associated with anticancer properties, while the cyclopentyl group may enhance lipophilicity, improving cell membrane penetration .

In Vitro Studies

In vitro assays have indicated that compounds with similar structural features exhibit significant biological activities:

Compound NameStructure FeaturesBiological Activity
Benzotriazine derivativesBenzotriazine coreAnticancer
Thiadiazole-based compoundsThiadiazole ringAnti-inflammatory
N-cyclopentyl derivativesCyclopentyl groupPotential antimicrobial

These findings suggest that this compound may possess similar activities due to its structural components.

Anti-inflammatory Effects

Research has demonstrated that small molecules targeting inflammatory cytokines can effectively reduce levels of IL-1β and TNF-α in vitro. Although direct studies on our compound are lacking, the potential for this compound to modulate inflammatory responses remains an area for further investigation .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies involving acylation reactions. A two-step synthesis process typically involves:

  • Formation of the Benzotriazine Moiety : This can be synthesized through cyclization reactions involving appropriate precursors.
  • Acylation with Butanamide : The final product is obtained by reacting the benzotriazine derivative with cyclopentyl butanamide under controlled conditions.

This synthetic route allows for modifications that could enhance the compound's biological activity or solubility .

常见问题

Q. What are the recommended synthetic routes for N-cyclopentyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential amide coupling and cyclization. A general approach includes:

Amide bond formation : React 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid with cyclopentylamine using coupling agents like HATU or EDCI in DMF at 0–25°C.

Cyclization : Treat intermediates with dehydrating agents (e.g., POCl₃) to form the benzotriazinone ring .
Optimization Tips :

  • Monitor pH to avoid side reactions (e.g., hydrolysis of the benzotriazinone).
  • Use catalytic DMAP to enhance coupling efficiency.
  • Purify via column chromatography (silica gel, 5–10% MeOH/DCM).

Q. How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., benzotriazinone carbonyl at ~170 ppm, cyclopentyl protons at 1.5–2.0 ppm).
  • IR : Confirm amide C=O (~1650 cm⁻¹) and benzotriazinone C=O (~1680 cm⁻¹).
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ calculated for C₁₈H₂₂N₄O₂: 338.17).

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. aromatic substituents) affect receptor binding affinity?

Methodological Answer : Compare activity using:

Molecular docking : Model interactions with targets like GPR139 or kinases (e.g., benzotriazinones’ affinity for ATP-binding pockets).

SAR Studies : Synthesize analogs (e.g., replacing cyclopentyl with indole or benzimidazole) and assay via SPR or fluorescence polarization.

Q. What mechanisms underlie contradictory bioactivity data across in vitro vs. in vivo studies?

Methodological Answer : Resolve discrepancies via:

ADME Profiling : Assess plasma protein binding (equilibrium dialysis) and microsomal stability (e.g., liver S9 fractions).

Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at cyclopentyl or benzotriazinone).

Pharmacokinetic Modeling : Correlate free drug concentrations with observed efficacy .

Experimental Design & Data Analysis

Q. How to design assays for evaluating kinase inhibition potency?

Methodological Answer : Use tiered screening:

Primary Screen : Luminescent kinase assays (e.g., ADP-Glo™) across a panel (e.g., EGFR, VEGFR2).

Secondary Validation : ITC or SPR for binding kinetics (Kd, kon/koff).

Cellular Assays : Measure phospho-target inhibition via Western blot (e.g., p-ERK in cancer cell lines) .

Q. How to address low aqueous solubility in formulation for in vivo studies?

Methodological Answer :

  • Co-solvent Systems : Use 10% DMSO + 30% PEG-400 in saline.
  • Nanoformulation : Prepare liposomal encapsulations (e.g., 100 nm particles via sonication).
  • Pharmacokinetic Testing : Monitor plasma Cmax and AUC in rodent models .

Critical Analysis of Evidence

  • Conflicting Data : Benzotriazinone derivatives show variable kinase inhibition (e.g., VEGFR2 IC₅₀ ranges from 50–500 nM) due to assay conditions (e.g., ATP concentration) .
  • Gaps in Literature : Limited in vivo toxicity data; prioritize acute toxicity studies (OECD 423) and hERG channel screening.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。